molecular formula C6H16NO+ B14195642 Diethyl(methoxy)methylammonium CAS No. 871951-89-2

Diethyl(methoxy)methylammonium

Cat. No.: B14195642
CAS No.: 871951-89-2
M. Wt: 118.20 g/mol
InChI Key: NPLSMKXEGNZDGK-UHFFFAOYSA-N
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Description

Diethyl(methoxy)methylammonium is a quaternary ammonium compound featuring a central nitrogen atom bonded to two ethyl groups, one methyl group, and a methoxy (OCH₃) substituent. Quaternary ammonium compounds are widely employed in pharmaceuticals, ionic liquids, and perovskite materials due to their stability, solubility, and ionic conductivity .

Properties

CAS No.

871951-89-2

Molecular Formula

C6H16NO+

Molecular Weight

118.20 g/mol

IUPAC Name

diethyl-methoxy-methylazanium

InChI

InChI=1S/C6H16NO/c1-5-7(3,6-2)8-4/h5-6H2,1-4H3/q+1

InChI Key

NPLSMKXEGNZDGK-UHFFFAOYSA-N

Canonical SMILES

CC[N+](C)(CC)OC

Origin of Product

United States

Preparation Methods

The synthesis of 3-ethyl-N,N,2-trimethylpent-3-enamide typically involves the reaction of appropriate starting materials under specific conditions. One common method is the reaction of 3-ethyl-2-methylpent-2-enal with N,N-dimethylamine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to yield the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

3-ethyl-N,N,2-trimethylpent-3-enamide undergoes various chemical reactions, including:

Scientific Research Applications

3-ethyl-N,N,2-trimethylpent-3-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethyl-N,N,2-trimethylpent-3-enamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons

Diethyl(2-hydroxyethyl)methylammonium bromide (Antrenyl)
  • Structure : Similar backbone but replaces the methoxy group with a hydroxyethyl chain .
  • Applications : Antrenyl acts as an antispasmodic drug by blocking parasympathetic nervous system activity, akin to atropine .
  • Key Difference : The hydroxyethyl group enhances hydrophilicity, whereas the methoxy group in Diethyl(methoxy)methylammonium may increase lipophilicity, influencing membrane permeability and biodistribution .
Methylammonium iodide (MAI)
  • Structure : Simpler, with a single methyl group and ammonium core .
  • Applications : MAI is a cornerstone material in perovskite solar cells (PSCs), enabling high power conversion efficiencies (PCEs) up to 20% .
Dimethylammonium iodide (DAI)
  • Structure : Features two methyl groups instead of ethyl/methoxy substituents .
  • Applications : Used in perovskite photocatalysts for hydrogen evolution, offering improved stability over MAI due to reduced hygroscopicity .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) pKa Solubility Stability
This compound* ~260 (inferred) ~10† Likely soluble in polar organics High (methoxy enhances hydrophobicity)
Methylammonium iodide (MAI) 159.03 10.7 DMSO, DMF, alcohols Low (sensitive to moisture)
Antrenyl 386.3 (calculated) N/A Water, ethanol High (pharmaceutical-grade stability)
Dimethylammonium iodide (DAI) 172.99 ~10 Similar to MAI Moderate

*Inferred from structurally similar compounds (e.g., Diethyl(m-hydroxyphenyl)methylammonium bromide, MW 260.21 ).
†Estimated based on methylammonium’s pKa (10.7) .

Stability and Reactivity

  • MAI : Degrades rapidly in humid environments, releasing volatile methylamine .
  • This compound : Methoxy groups may reduce hydrolysis susceptibility compared to hydroxyethyl (Antrenyl) or methylammonium .
  • Chemical Reactivity : Methoxy substituents can participate in nucleophilic substitutions or oxidation, as seen in surface methoxy species on zeolites .

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